
6-Fluorobenzofuran-3-carbaldehyde
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Overview
Description
6-Fluorobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5FO2. . The presence of a fluorine atom at the 6th position and an aldehyde group at the 3rd position of the benzofuran ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 6-Fluorobenzofuran-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-fluorobenzofuran with a suitable aldehyde precursor under specific reaction conditions. For instance, the reaction of 6-fluorobenzofuran with formylating agents such as Vilsmeier-Haack reagent can yield this compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attacks due to the electron-withdrawing effect of the fluorine atom at position 6, which increases electrophilicity at the carbonyl carbon. Key reactions include:
Mechanistic Insight :
The fluorine atom stabilizes the transition state during nucleophilic attack by polarizing the carbonyl group. This effect is more pronounced in aprotic solvents like THF.
Oxidation and Reduction
The aldehyde group is redox-active, enabling controlled functional group interconversions:
Oxidation Pathways
Oxidizing Agent | Conditions | Product | Efficiency |
---|---|---|---|
KMnO₄ | Acidic, 60°C | 6-Fluorobenzofuran-3-carboxylic acid | 88% |
Ag₂O | Aqueous NH₃, RT | Silver mirror deposition | Quantitative |
Reduction Pathways
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄ | MeOH, 0°C | 6-Fluorobenzofuran-3-methanol | 92% |
H₂, Pd/C | EtOAc, 1 atm H₂ | Dihydrobenzofuran alcohol | 75% |
Key Finding : Fluorine’s inductive effect accelerates oxidation rates by 20–30% compared to non-fluorinated analogs.
Palladium-Catalyzed Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its aldehyde as a directing group :
Reaction | Catalyst System | Conditions | Product | Yield |
---|---|---|---|---|
Direct Arylation | Pd(OAc)₂, Ag₂O, HFIP | 70°C, 16 h | Biaryl derivatives | 98% |
Cyclization | Pd/C, Cu(OTf)₂ | DMF, 100°C | Fused benzofuran systems | 82% |
Mechanism :
-
Oxidative addition of Pd(0) to the aldehyde C–H bond.
-
Transmetallation with aryl iodides.
Biological Interactions via Covalent Bonding
The aldehyde forms covalent adducts with biological nucleophiles (e.g., cysteine thiols):
Target | Interaction | Biological Effect | Reference |
---|---|---|---|
Tubulin | Schiff base with β-tubulin lysine | Mitotic arrest in cancer cells | |
SARS-CoV-2 Mpro | Thiohemiacetal formation | Protease inhibition |
Structure-Activity Note : Fluorine enhances membrane permeability, increasing IC₅₀ values by 3–5 fold compared to non-fluorinated derivatives .
Comparative Reactivity with Isomers
Positional Isomer | Electrophilicity (Carbonyl Carbon) | Oxidation Rate (vs 6-F) |
---|---|---|
4-Fluorobenzofuran-3-carbaldehyde | Lower (EDG meta effect) | 15% slower |
7-Fluorobenzofuran-3-carbaldehyde | Higher (EDG para effect) | 10% faster |
Explanation : The 6-fluoro group exerts stronger electron withdrawal than 4- or 7-substituents due to resonance and inductive effects.
Scientific Research Applications
6-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluorobenzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
6-Fluorobenzofuran-3-carbaldehyde can be compared with other similar compounds such as:
4-Fluorobenzofuran-7-carbaldehyde: Similar structure but with the fluorine atom at the 4th position and the aldehyde group at the 7th position.
7-Methoxy-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom and the aldehyde group at the 2nd position.
Quinoline-7-carbaldehyde: A different heterocyclic system with an aldehyde group at the 7th position. The unique positioning of the fluorine atom and the aldehyde group in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research fields.
Biological Activity
6-Fluorobenzofuran-3-carbaldehyde is a fluorinated derivative of benzofuran, a compound noted for its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
This compound features a benzofuran backbone with a fluorine atom at the 6-position and an aldehyde group at the 3-position. This structural modification is significant as it enhances the compound's reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Testing : A study screened multiple benzofuran derivatives for cytotoxicity against colorectal cancer (CRC) cell lines HCT-116 and found that compounds similar to this compound induced G2/M phase arrest by regulating cyclin B1 expression, suggesting a mechanism involving microtubule disruption .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of fluorine atoms can significantly enhance anticancer activity. For example, related compounds exhibited IC50 values in the low nanomolar range against HCT-116 cells, indicating potent anticancer properties .
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. Research indicates that modifications such as fluorination can improve their efficacy against various microbial strains.
Antimicrobial Studies
- In Vitro Activity : In vitro studies have demonstrated that certain benzofuran derivatives possess significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.3 µg/mL for structurally similar compounds .
- Comparative Analysis : A comparative analysis of antimicrobial activities revealed that fluorinated compounds often exhibited enhanced potency compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination plays a crucial role in biological activity .
Summary of Biological Activities
Properties
IUPAC Name |
6-fluoro-1-benzofuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISRQSMGQZBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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